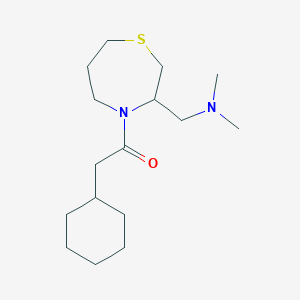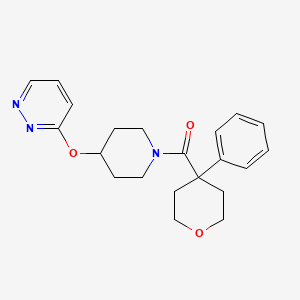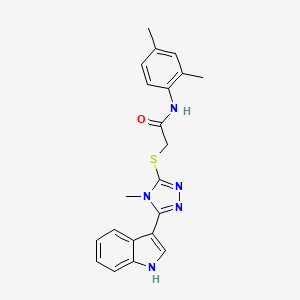![molecular formula C7H7F3O3 B2997203 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2287318-89-0](/img/structure/B2997203.png)
4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a chemical compound with the molecular formula C8H11F3O2 . It has a molecular weight of 196.17 .
Synthesis Analysis
The synthesis of bridge-functionalised species like 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is characterized by a bicyclic hexane ring with a trifluoromethyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a flash point of 95.0±25.9 °C . It has a molar refractivity of 38.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 151.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Design
The synthesis of polysubstituted bicyclo [2.1.1]hexanes has garnered significant attention as building blocks for drug development. Traditional methods often yield bridgehead-substituted structures, but this compound offers a novel approach. A photocatalytic cycloaddition reaction enables access to bicyclo [2.1.1]hexanes with 11 distinct substitution patterns . These structures serve as bioisosteres for benzene rings, including ortho-, meta-, and polysubstituted variants. Researchers can explore chemical space otherwise inaccessible to aromatic motifs .
Antifungal Activity
Incorporating the 1,2-disubstituted bicyclo [2.1.1]hexane core into fungicides has led to saturated analogs with potent antifungal properties. Notably, compounds derived from this structure exhibit high activity against fungal pathogens. Examples include analogs of boscalid , bixafen , and fluxapyroxad .
Biorelevant Trisubstituted Benzenes
Proof-of-concept applications involve the synthesis of saturated analogs of biorelevant trisubstituted benzenes. By leveraging the unique properties of this bicyclic system, researchers can explore potential drug candidates and optimize their pharmacological profiles.
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)5-1-6(2-5,4(11)12)13-3-5/h1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXYCOUTNFRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
CAS RN |
2287318-89-0 |
Source


|
| Record name | 4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2997122.png)
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)
![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)

